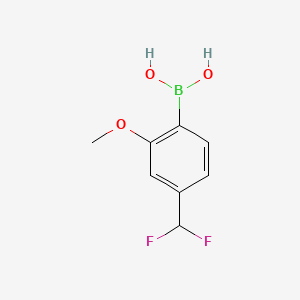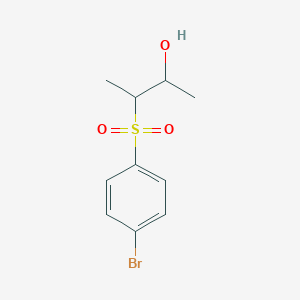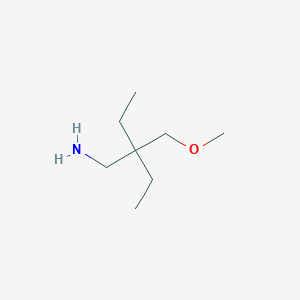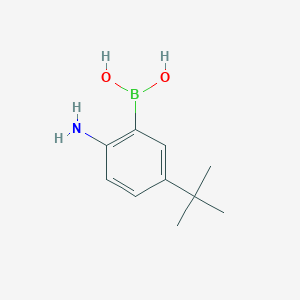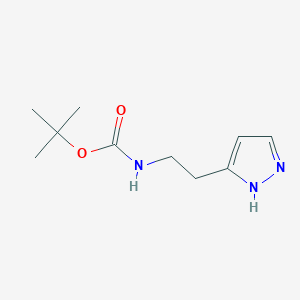
tert-Butyl (2-(1H-pyrazol-3-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(1H-pyrazol-5-yl)ethyl]carbamate: is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1H-pyrazol-5-yl)ethyl]carbamate can be achieved through several synthetic routes. One common method involves starting from 1-methyl-1H-pyrazol-5-amine. The process includes steps such as amination, reduction, esterification, trityl protection, and condensation . Another approach uses 5-amino-1-methyl-1H-pyrazole-4-carbonitrile as the starting material, which undergoes reactions with chloro-(triphenyl)methane, H₂O₂, NaOH, and other reagents to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactions and the use of automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(1H-pyrazol-5-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
tert-Butyl N-[2-(1H-pyrazol-5-yl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as an intermediate in the synthesis of antibiotics and other therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(1H-pyrazol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The pyrazole ring in the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate: Similar structure but with a methyl group at the 1-position of the pyrazole ring.
tert-Butyl N-[2-(1H-pyrazol-4-yl)ethyl]carbamate: Lacks the methyl group at the 1-position.
tert-Butyl N-[2-(1H-imidazol-4-yl)ethyl]carbamate: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness: tert-Butyl N-[2-(1H-pyrazol-5-yl)ethyl]carbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and bioactive compounds .
Properties
CAS No. |
2217673-44-2 |
|---|---|
Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl N-[2-(1H-pyrazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)11-6-4-8-5-7-12-13-8/h5,7H,4,6H2,1-3H3,(H,11,14)(H,12,13) |
InChI Key |
AGKJIKWXTBMMBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol](/img/structure/B13454955.png)

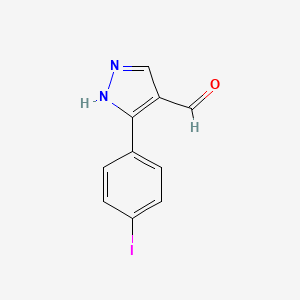
![2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}aceticacid](/img/structure/B13454969.png)

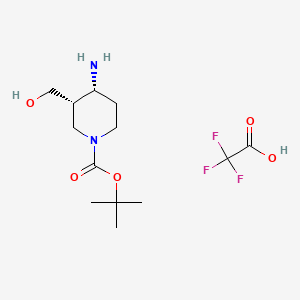
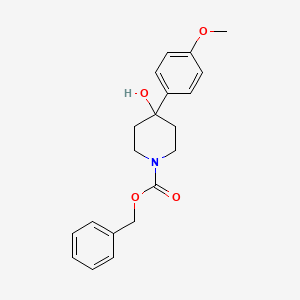
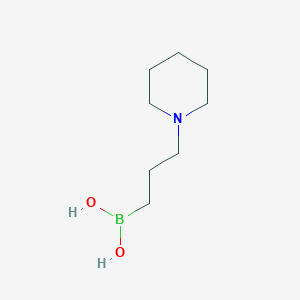
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)
![7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B13455015.png)
